molecular formula C12H11F3N4 B12330325 N4-(p-tolyl)-2-(trifluoromethyl)pyrimidine-4,6-diamine

N4-(p-tolyl)-2-(trifluoromethyl)pyrimidine-4,6-diamine

Cat. No.: B12330325
M. Wt: 268.24 g/mol
InChI Key: ITUIPCGFJHDTCA-UHFFFAOYSA-N
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Description

N4-(p-tolyl)-2-(trifluoromethyl)pyrimidine-4,6-diamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(p-tolyl)-2-(trifluoromethyl)pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the reaction of p-toluidine with a trifluoromethylpyrimidine derivative under controlled conditions. The reaction may require catalysts, specific solvents, and temperature control to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions can enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

N4-(p-tolyl)-2-(trifluoromethyl)pyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N4-(p-tolyl)-2-(trifluoromethyl)pyrimidine-4,6-dione, while substitution reactions may produce various substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N4-(p-tolyl)-2-(trifluoromethyl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects by inhibiting enzyme activity, modulating receptor function, or interfering with DNA/RNA processes.

Comparison with Similar Compounds

Similar Compounds

    N4-(p-tolyl)pyrimidine-4,6-diamine: Lacks the trifluoromethyl group.

    2-(trifluoromethyl)pyrimidine-4,6-diamine: Lacks the p-tolyl group.

    N4-(p-tolyl)-2-methylpyrimidine-4,6-diamine: Contains a methyl group instead of a trifluoromethyl group.

Uniqueness

N4-(p-tolyl)-2-(trifluoromethyl)pyrimidine-4,6-diamine is unique due to the presence of both the p-tolyl and trifluoromethyl groups. These groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C12H11F3N4

Molecular Weight

268.24 g/mol

IUPAC Name

4-N-(4-methylphenyl)-2-(trifluoromethyl)pyrimidine-4,6-diamine

InChI

InChI=1S/C12H11F3N4/c1-7-2-4-8(5-3-7)17-10-6-9(16)18-11(19-10)12(13,14)15/h2-6H,1H3,(H3,16,17,18,19)

InChI Key

ITUIPCGFJHDTCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)N)C(F)(F)F

Origin of Product

United States

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